N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide
Description
N1-((1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (-NHC(O)C(O)NH-) core. Key structural features include:
- o-Tolyl group: A methyl-substituted aryl moiety at the N2 position, introducing steric bulk and hydrophobic interactions.
- Pyrrolidin-2-ylmethyl linker: Provides conformational flexibility and influences binding interactions.
Potential applications may include antiviral or enzyme-modulating activities, inferred from structurally related oxalamides .
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-8-5-6-12-18(15)22-20(25)19(24)21-14-16-9-7-13-23(16)28(26,27)17-10-3-2-4-11-17/h2-6,8,10-12,16H,7,9,13-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAPZSCOTBSRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Compounds from (13, 14, 15) share the oxalamide core but differ in substituents:
Key Differences :
- Thiazole vs. Sulfonyl Groups : Compounds 13 and 15 incorporate thiazole rings, which may enhance π-π stacking in viral envelope interactions. The target’s phenylsulfonyl group could improve solubility or alter binding kinetics.
- Chlorophenyl vs.
Umami Flavoring Agents
Compounds like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and S5456 () are oxalamides used as flavor enhancers:
Key Differences :
- Substituent Electronics : S336’s dimethoxybenzyl group is electron-rich, favoring taste receptor activation. The target’s sulfonyl group is electron-deficient, suggesting divergent applications.
- Safety Profile: S336 exhibits a high margin of safety (NOEL = 100 mg/kg/day), but the target’s toxicity remains unstudied .
Enzyme Inhibitors
describes oxalamides like Compound 6 (N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide) as soluble epoxide hydrolase (sEH) inhibitors:
| Compound ID | Key Substituents | Target Enzyme | Purity | Source |
|---|---|---|---|---|
| Compound 6 | Adamantyl, benzyloxy | sEH | >90% | |
| Target | Phenylsulfonyl-pyrrolidinylmethyl, o-tolyl | Unknown | N/A | N/A |
Key Differences :
Structural Analogues with Sulfonyl Modifications
and 13 highlight compounds with sulfonyl-pyrrolidine/piperidine motifs:
Key Differences :
- Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) in ’s compound may confer different conformational dynamics compared to the target’s pyrrolidine (5-membered ring).
- p-Tolyl vs. o-Tolyl : The para-methyl group in ’s compound avoids steric clashes, whereas the ortho-substitution in the target could hinder rotational freedom or binding .
Q & A
Q. What are the optimal synthetic routes for N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Coupling of pyrrolidine derivatives : React 1-(phenylsulfonyl)pyrrolidine-2-carbaldehyde with a methylamine derivative to form the pyrrolidinylmethyl intermediate.
Oxalamide formation : Use oxalyl chloride or ethyl oxalyl chloride to couple the intermediate with o-toluidine under basic conditions (e.g., triethylamine in DCM) .
- Critical parameters :
- Temperature : Maintain 0–5°C during oxalylation to prevent side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. How is the stereochemistry of the pyrrolidine ring confirmed in this compound?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtained (e.g., via slow evaporation in methanol) .
- NMR analysis : Compare coupling constants (e.g., ) of pyrrolidine protons to known stereoisomers .
Q. What preliminary assays are used to screen its bioactivity?
- Methodological Answer :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or hydrolases (e.g., sEH) using fluorogenic substrates; IC values are calculated from dose-response curves .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure; EC values indicate potency .
- Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins (e.g., Bcl-2) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace phenylsulfonyl with mesitylsulfonyl or pyridinyl groups) and assess changes in bioactivity .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses with targets (e.g., HIV protease) and correlate with experimental IC values .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., oxalamide oxygen) using Schrödinger’s Phase .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Orthogonal assays : Validate enzyme inhibition results using both fluorometric and radiometric assays to rule out assay-specific artifacts .
- Metabolic stability testing : Incubate compound with liver microsomes (human/rat) to assess if rapid degradation explains inconsistent cellular activity .
- Proteomic profiling : Use mass spectrometry to identify off-target interactions that may confound bioactivity interpretations .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hr; monitor degradation via LC-MS. Acidic conditions often hydrolyze the oxalamide moiety .
- Temperature sensitivity : Store at –20°C in anhydrous DMSO to prevent aggregation; confirm stability via NMR after thawing .
- Light exposure : Protect from UV light to avoid sulfonyl group decomposition; use amber vials for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
